Potassium tert-butoxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

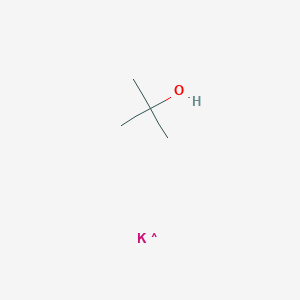

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

准备方法

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

化学反应分析

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Dehydrohalogenation Reactions: It is used to remove halogens from organic compounds, leading to the formation of alkenes.

Nucleophilic Substitution Reactions: Although it is a strong base, its bulky structure makes it a poorer nucleophile compared to smaller alkoxides like ethoxide and methoxide.

Elimination Reactions:

Bond Formation Reactions: It is used in the formation of S–S, S–Se, N–N, and C–N bonds, significantly extending its scope in chemical synthesis.

科学研究应用

Potassium tert-butoxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a strong non-nucleophilic base in various organic reactions, including dehydrohalogenation and amidation of esters.

Transition-Metal-Free Reactions: It has seen widespread use in transition-metal-free reactions, such as the coupling of haloarenes with arenes or styrenes to produce biphenyls or stilbenes.

Synthesis of Nitriles: It mediates the direct one-pot synthesis of nitriles from aldehydes at room temperature, making it a practical and efficient process.

Dimerization of Heterocyclic N-Oxides: It is used in the synthesis of symmetrical and non-symmetrical N-heterobiaryls through the dimerization of heterocyclic N-oxides.

作用机制

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

相似化合物的比较

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

属性

分子式 |

C4H10KO |

|---|---|

分子量 |

113.22 g/mol |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChI 键 |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)O.[K] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B8656600.png)

![Tert-butyl 4-[[2-chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8656602.png)

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B8656607.png)

![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)

![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)

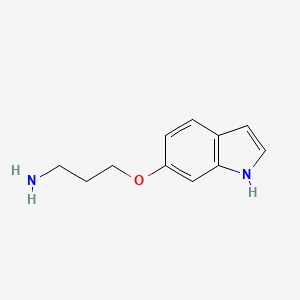

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)